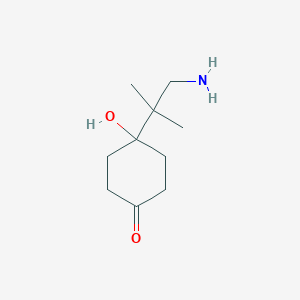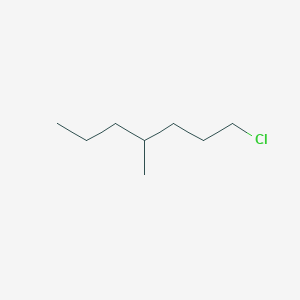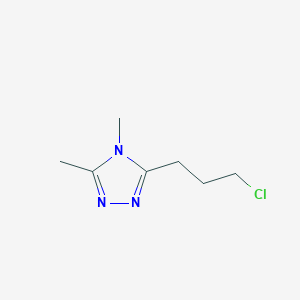
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloropropyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the chloropropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced triazole derivatives or dechlorinated compounds.
Applications De Recherche Scientifique
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 3-(3-Iodopropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 3-(3-Hydroxypropyl)-4,5-dimethyl-4H-1,2,4-triazole
Uniqueness
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine or iodine analogs, the chlorine derivative is more commonly used due to its balance of reactivity and stability. The hydroxypropyl analog, on the other hand, has different solubility and reactivity profiles, making it suitable for different applications.
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
3-(3-chloropropyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3 |
Clé InChI |
IBBNRIQMEKSQCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


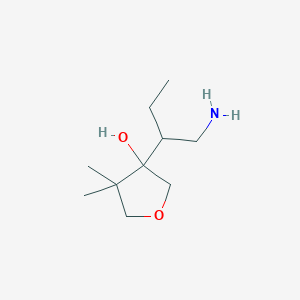

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
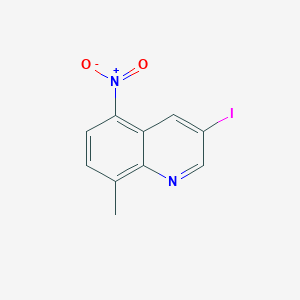
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

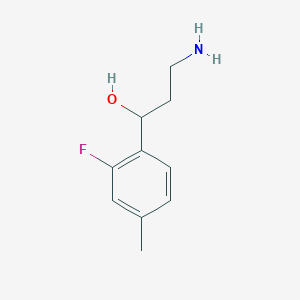
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
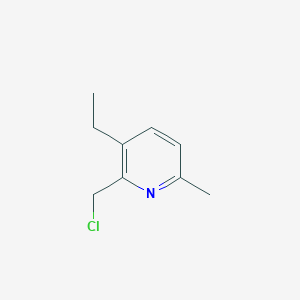

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)
